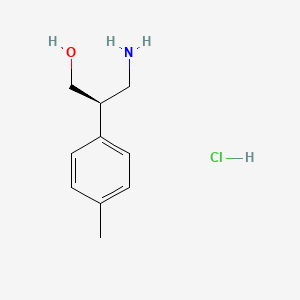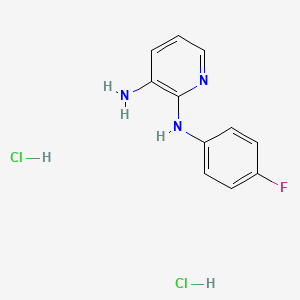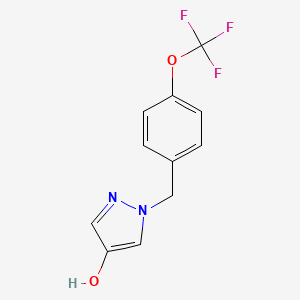
1-(4-Trifluoromethoxybenzyl)-1H-pyrazol-4-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, “4-(Trifluoromethoxy)benzylboronic acid pinacol ester” is synthesized via Friedel-Crafts polymerization using aluminum chloride as a catalyst . Trifluoromethyl ethers, which are structurally similar to the requested compound, are synthesized using a variety of methods as discussed in a review .Scientific Research Applications
Heterocyclic Analogues Synthesis
The compound has been utilized in the synthesis of heterocyclic analogues, specifically in the preparation of pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. These compounds are prepared through reactions involving 2-pyrazolin-5-ones and o-halopyridinecarbonyl chlorides or 3-chloroquinoline-2-carbonyl chloride, showcasing the role of similar compounds in synthesizing complex heterocycles (Eller et al., 2006).
Spectroscopic Characterization and Biological Evaluation
Research on Schiff bases containing 1,2,4-triazole and pyrazole rings has highlighted the potential biological applications of related compounds. Spectroscopic characterization, reactivity studies, and biological evaluations, including antioxidant and α-glucosidase inhibitory activities, have been conducted. These studies provide insights into the molecular properties and potential therapeutic applications of compounds with similar structural features (Pillai et al., 2019).
Crystal Structure and DFT Study
The detailed crystal structure and DFT (Density Functional Theory) studies of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been conducted. These studies reveal the molecular structure characteristics and conformations of compounds with borate functional groups and pyrazole heterocycles, showcasing the structural analysis and electronic properties of such compounds (Yang et al., 2021).
Antioxidant and Antimicrobial Activity
Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research underscores the importance of such compounds in developing new pharmaceuticals and agrochemicals with enhanced biological activities (Bonacorso et al., 2015).
Safety And Hazards
The compound “4-(Trifluoromethoxy)benzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)18-10-3-1-8(2-4-10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDAHRAYHDUVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



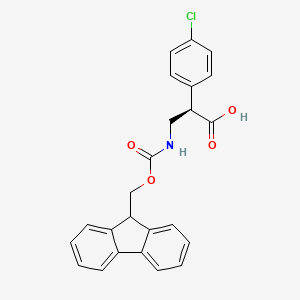
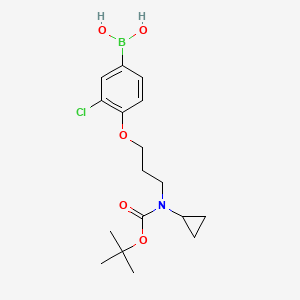
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)
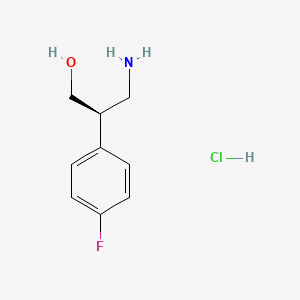
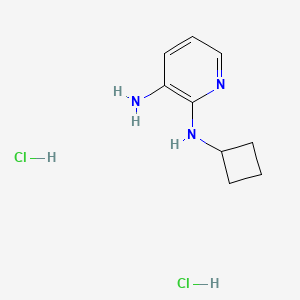
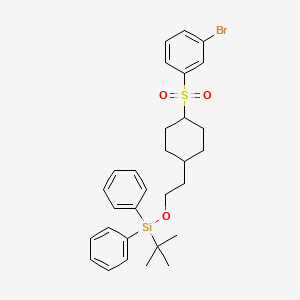
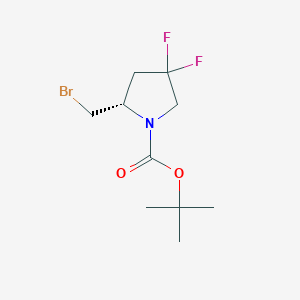
![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)
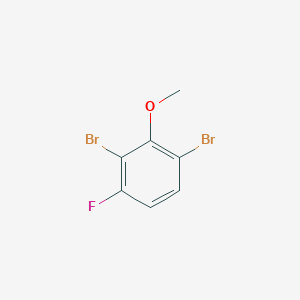
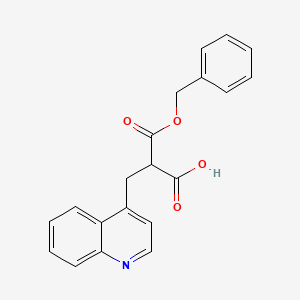
![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)
